N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrimidin-4-amine typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a pyrimidine derivative through a series of nucleophilic substitution reactions. The final step involves the methylation of the amine group to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction is facilitated by the electron-donating and electron-withdrawing properties of the tetrazole ring, which stabilize the compound within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Tetrazole derivatives: Compounds like 5-methyl-1H-tetrazole and 2,5-di(2H-tetrazol-5-yl)terephthalic acid share similar structural features.
Pyrimidine derivatives: Compounds such as 4-aminopyrimidine and 2,4-diaminopyrimidine are structurally related.
Uniqueness
N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrimidin-4-amine is unique due to the combination of the tetrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile tool in scientific research .
Properties
IUPAC Name |
N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-20(12-5-6-14-9-15-12)8-10-3-2-4-11(7-10)13-16-18-19-17-13/h2-7,9H,8H2,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKQULMUHYMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=NNN=N2)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.